molecular formula C9H9N3 B8127412 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8127412
M. Wt: 159.19 g/mol
InChI Key: RIIYEVCNRJZSTG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the cyclopropyl group. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by an asymmetric Friedel–Crafts-type alkylation/cyclization process. This method yields the desired pyrazolopyridine analogues with high enantioselectivity and efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of functionalized pyrazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine distinguishes it from other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-8(6-3-4-6)11-12-9(7)10-5-1/h1-2,5-6H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIYEVCNRJZSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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